(2R)-2-Methyl-3-(5-methylpyridin-3-yl)propanoic acid
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Overview
Description
(2R)-2-Methyl-3-(5-methylpyridin-3-yl)propanoic acid is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a pyridine ring substituted with a methyl group at the 5-position and a propanoic acid moiety at the 3-position. The (2R) configuration indicates the specific stereochemistry of the molecule, which can influence its biological activity and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-Methyl-3-(5-methylpyridin-3-yl)propanoic acid can be achieved through various synthetic routes. One common method involves the Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine with arylboronic acids . This reaction is typically catalyzed by palladium and proceeds under mild conditions to yield the desired pyridine derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques. These methods offer advantages such as shorter reaction times, increased safety, and reduced waste compared to traditional batch processes . For example, the α-methylation of pyridines using a bench-top continuous flow setup can produce 2-methylpyridines with high selectivity and yield .
Chemical Reactions Analysis
Types of Reactions
(2R)-2-Methyl-3-(5-methylpyridin-3-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium or rhodium catalysts is often employed.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce piperidine derivatives .
Scientific Research Applications
(2R)-2-Methyl-3-(5-methylpyridin-3-yl)propanoic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is utilized in the production of fine chemicals, agrochemicals, and polymers
Mechanism of Action
The mechanism of action of (2R)-2-Methyl-3-(5-methylpyridin-3-yl)propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may act as an inhibitor of certain enzymes, thereby affecting metabolic processes .
Comparison with Similar Compounds
Similar Compounds
2-Methylpyridine: A simpler pyridine derivative with a single methyl group.
3-(5-Methylpyridin-3-yl)propanoic acid: Lacks the (2R) stereochemistry.
Pyridine-3-carboxylic acid: A pyridine derivative with a carboxylic acid group at the 3-position.
Uniqueness
(2R)-2-Methyl-3-(5-methylpyridin-3-yl)propanoic acid is unique due to its specific stereochemistry and the presence of both a methyl group and a propanoic acid moiety on the pyridine ring. This combination of structural features can result in distinct biological activities and chemical reactivities compared to other similar compounds .
Properties
IUPAC Name |
(2R)-2-methyl-3-(5-methylpyridin-3-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-7-3-9(6-11-5-7)4-8(2)10(12)13/h3,5-6,8H,4H2,1-2H3,(H,12,13)/t8-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMDPYGGUYSMUPV-MRVPVSSYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1)CC(C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CN=C1)C[C@@H](C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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